molecular formula C21H21N5O11S2 B15044266 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime

2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime

Cat. No.: B15044266
M. Wt: 583.6 g/mol
InChI Key: IKAUBDINQZDQGZ-UHFFFAOYSA-N
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Description

2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime is a complex organic compound with a molecular formula of C21H23N3O7S2 and a molecular weight of 493.561 g/mol This compound is characterized by its unique structure, which includes morpholine, sulfonyl, dinitro, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime typically involves multiple steps, starting from fluorenone derivatives. The process includes nitration, sulfonation, and oximation reactions. Each step requires specific reagents and conditions:

    Nitration: Fluorenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.

    Sulfonation: The nitrated fluorenone is then treated with chlorosulfonic acid to introduce sulfonyl groups at the 2 and 7 positions.

    Morpholine Substitution: The sulfonylated product is reacted with morpholine to replace the sulfonyl chloride groups with morpholine-4-sulfonyl groups.

    Oximation: Finally, the fluorenone derivative is treated with hydroxylamine to form the oxime group at the 9 position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine-4-sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2,7-Bis-(morpholine-4-sulfonyl)-4,5-diamino-fluoren-9-one.

    Substitution: Formation of various substituted fluorenone derivatives.

    Oxidation: Formation of 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitroso-fluoren-9-one.

Scientific Research Applications

2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime involves its interaction with specific molecular targets. The compound’s nitro and oxime groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime is unique due to the presence of both nitro and oxime groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C21H21N5O11S2

Molecular Weight

583.6 g/mol

IUPAC Name

N-[2,7-bis(morpholin-4-ylsulfonyl)-4,5-dinitrofluoren-9-ylidene]hydroxylamine

InChI

InChI=1S/C21H21N5O11S2/c27-22-21-15-9-13(38(32,33)23-1-5-36-6-2-23)11-17(25(28)29)19(15)20-16(21)10-14(12-18(20)26(30)31)39(34,35)24-3-7-37-8-4-24/h9-12,27H,1-8H2

InChI Key

IKAUBDINQZDQGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)N5CCOCC5

Origin of Product

United States

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